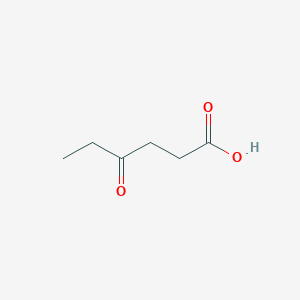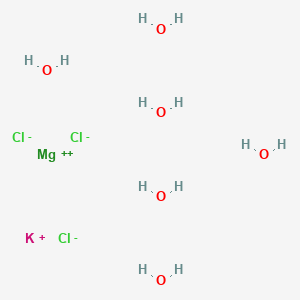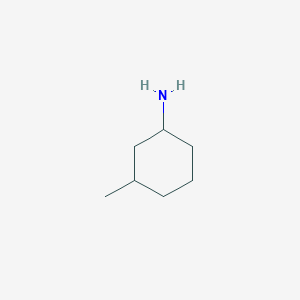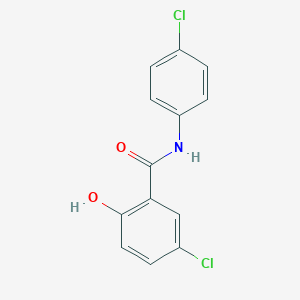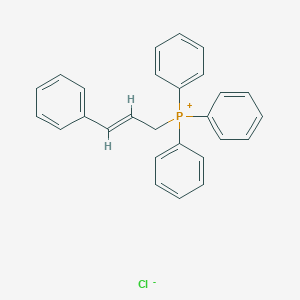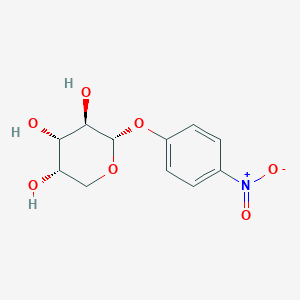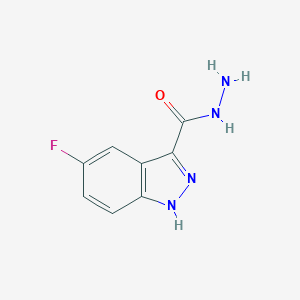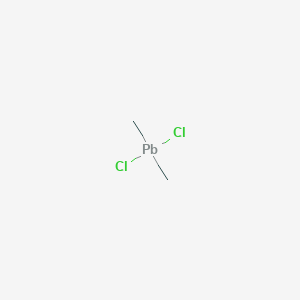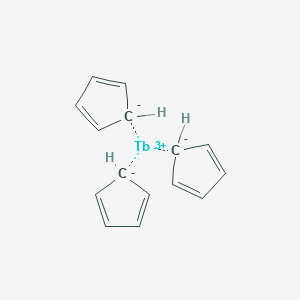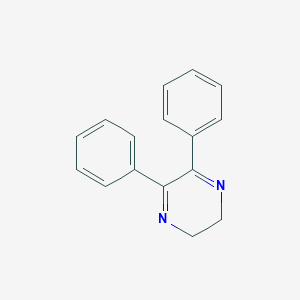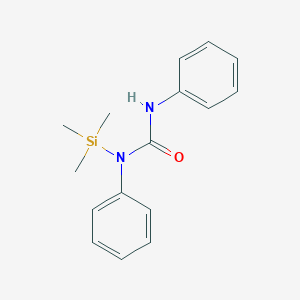![molecular formula C20H26N2O2 B072677 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 1166-06-9](/img/structure/B72677.png)
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol, also known as MPPOP, is a chemical compound that has been of interest in scientific research due to its potential pharmacological properties. MPPOP belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is not fully understood. However, it has been proposed that 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol acts as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. This dual action may contribute to its potential therapeutic effects in neurological disorders.
Effets Biochimiques Et Physiologiques
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. It has also been found to decrease the levels of the stress hormone cortisol, which is associated with anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been found to exhibit high selectivity and affinity for its target receptors, which makes it a valuable tool for studying the physiological and biochemical effects of serotonin and dopamine in the brain. However, its potential side effects and toxicity need to be carefully evaluated before it can be used as a therapeutic agent.
Orientations Futures
1. Further studies are needed to elucidate the exact mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol and its potential therapeutic targets.
2. The potential use of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease needs to be explored.
3. The development of novel derivatives of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol with improved pharmacological properties and reduced toxicity is an area of active research.
4. The potential use of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol as a research tool for studying the role of serotonin and dopamine in the regulation of behavior and emotion needs to be further explored.
Conclusion:
In conclusion, 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol) is a chemical compound that has been extensively studied for its potential pharmacological properties. It exhibits antidepressant, anxiolytic, and antipsychotic properties and has been found to act as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has the potential to be used as a therapeutic agent for various neurological disorders, and its use as a research tool for studying the role of serotonin and dopamine in the regulation of behavior and emotion needs to be further explored.
Méthodes De Synthèse
The synthesis of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves the reaction of 1-(2-methylphenyl)piperazine with 3-phenoxypropan-2-ol in the presence of a catalyst. This method has been reported in various scientific publications and has been found to be efficient in producing high yields of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol.
Applications De Recherche Scientifique
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models.
Propriétés
Numéro CAS |
1166-06-9 |
|---|---|
Nom du produit |
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-17-7-5-6-10-20(17)22-13-11-21(12-14-22)15-18(23)16-24-19-8-3-2-4-9-19/h2-10,18,23H,11-16H2,1H3 |
Clé InChI |
NHTPPZKMXGJGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
Autres numéros CAS |
74039-76-2 |
Synonymes |
4-(2-Methylphenyl)-α-(phenoxymethyl)-1-piperazineethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
